molecular formula C22H21NO6 B12159157 methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

Cat. No.: B12159157
M. Wt: 395.4 g/mol
InChI Key: QIDJQSVLJFVOAQ-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then subjected to a series of reactions including alkylation, acylation, and amidation . The reaction conditions often involve the use of organic solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Biological Activity

Methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

C18H22O4C_{18}H_{22}O_{4}

Key Properties:

  • Molecular Weight: 302.365 g/mol
  • Density: 1.1 g/cm³
  • Boiling Point: 441.1 °C
  • Melting Point: 44 °C ± 1 °C
  • LogP: 5.05 (indicating lipophilicity)

This compound exhibits its biological activity primarily through interactions with various cellular pathways. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction processes.

Key Mechanisms:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Receptor Activity: It may interact with GPCRs, influencing downstream signaling cascades that regulate physiological responses such as inflammation and cell proliferation.

Antioxidant Activity

Research indicates that methyl derivatives of coumarins possess significant antioxidant properties. The presence of the methoxy and methyl groups enhances electron donation capabilities, which can neutralize free radicals effectively.

Anticancer Activity

Several studies have highlighted the anticancer potential of coumarin derivatives. This compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases.
  • Induction of Apoptosis: Activation of caspases leading to programmed cell death.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related coumarin derivative exhibited cytotoxic effects against various cancer cell lines, suggesting that structural modifications could enhance potency against specific tumors .

Pharmacological Studies

StudyFindings
Melius et al. (1970)Identified that related compounds can act as substrates for pancreatic lipase, indicating potential digestive health benefits .
Kidwai et al. (2011)Reported on the synthesis and biological evaluation of coumarin derivatives showing promising anticancer activity .
Zhang et al. (2008)Explored the structure–activity relationship of coumarin derivatives, noting enhanced activity with specific substitutions .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]benzoate

InChI

InChI=1S/C22H21NO6/c1-13-10-21(25)29-19-12-18(27-2)15(11-17(13)19)6-9-20(24)23-16-7-4-14(5-8-16)22(26)28-3/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,23,24)

InChI Key

QIDJQSVLJFVOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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